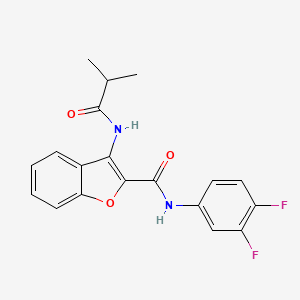

N-(3,4-difluorophenyl)-3-isobutyramidobenzofuran-2-carboxamide

CAS No.: 888443-09-2

Cat. No.: VC4380280

Molecular Formula: C19H16F2N2O3

Molecular Weight: 358.345

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 888443-09-2 |

|---|---|

| Molecular Formula | C19H16F2N2O3 |

| Molecular Weight | 358.345 |

| IUPAC Name | N-(3,4-difluorophenyl)-3-(2-methylpropanoylamino)-1-benzofuran-2-carboxamide |

| Standard InChI | InChI=1S/C19H16F2N2O3/c1-10(2)18(24)23-16-12-5-3-4-6-15(12)26-17(16)19(25)22-11-7-8-13(20)14(21)9-11/h3-10H,1-2H3,(H,22,25)(H,23,24) |

| Standard InChI Key | DMBZFZJWXJBAPL-UHFFFAOYSA-N |

| SMILES | CC(C)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)F)F |

Introduction

N-(3,4-difluorophenyl)-3-isobutyramidobenzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and structural versatility. The specific structure of this compound includes a benzofuran core substituted with a difluorophenyl group and an isobutyramide moiety, contributing to its unique properties.

Synthesis and Preparation

The synthesis of N-(3,4-difluorophenyl)-3-isobutyramidobenzofuran-2-carboxamide can be approached through several methods commonly used in organic chemistry, such as:

-

Condensation Reactions: Involving the reaction of a benzofuran-2-carboxylic acid derivative with a difluorophenylamine in the presence of a coupling agent.

-

Amidation Reactions: Utilizing isobutyramide as a reactant to introduce the isobutyramide moiety.

These synthetic routes emphasize modularity and efficiency, allowing for rapid exploration of structural variations.

Biological Activities and Potential Applications

Benzofuran derivatives, including N-(3,4-difluorophenyl)-3-isobutyramidobenzofuran-2-carboxamide, have potential applications in various scientific fields due to their diverse biological activities. These include:

-

Pharmacological Applications: The compound may exhibit activity against specific biological targets, although detailed studies are needed to elucidate these mechanisms.

-

Chemical Research: It serves as a versatile scaffold for further chemical derivatization and exploration of structure-activity relationships.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume